molecular formula C11H16N2O B12129401 3-Amino-N-(3,5-dimethyl-phenyl)-propionamide

3-Amino-N-(3,5-dimethyl-phenyl)-propionamide

Cat. No.: B12129401
M. Wt: 192.26 g/mol
InChI Key: VPSDAPIXBUHAQO-UHFFFAOYSA-N
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Description

3-Amino-N-(3,5-dimethyl-phenyl)-propionamide is an organic compound with a complex structure that includes an amino group, a propionamide group, and a dimethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3,5-dimethyl-phenyl)-propionamide typically involves the reaction of 3,5-dimethyl-aniline with a suitable propionylating agent under controlled conditions. One common method involves the use of propionyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3,5-dimethyl-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-N-(3,5-dimethyl-phenyl)-propionamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3,5-dimethyl-phenyl)-propionamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3,5-dimethyl-phenyl)-benzamide
  • 3-Amino-N-(3,5-dimethyl-phenyl)-benzenesulfonamide

Uniqueness

3-Amino-N-(3,5-dimethyl-phenyl)-propionamide is unique due to its specific structure, which includes a propionamide group. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties. For example, the presence of the propionamide group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N-(3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3-4,12H2,1-2H3,(H,13,14)

InChI Key

VPSDAPIXBUHAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN)C

Origin of Product

United States

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